molecular formula C5H5BrO2S2 B1341683 2-Bromo-5-(methylsulfonyl)thiophene CAS No. 2160-61-4

2-Bromo-5-(methylsulfonyl)thiophene

Cat. No.: B1341683
CAS No.: 2160-61-4
M. Wt: 241.1 g/mol
InChI Key: UXQCEWGVFVQJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(methylsulfonyl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of bromine and a methylsulfonyl group on the thiophene ring makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

2-Bromo-5-(methylsulfonyl)thiophene is a chemical compound that is often used in the field of organic synthesis It is known to be used as a reagent in suzuki–miyaura coupling reactions , which suggests that its targets could be various organoboron compounds used in these reactions.

Mode of Action

The bromine atom in the compound would be replaced by an organoboron group in a process known as transmetalation . This results in the formation of a new carbon-carbon bond.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context in which it is used. In the context of Suzuki–Miyaura coupling reactions, the result of its action would be the formation of a new carbon-carbon bond, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reagents, and the specific conditions under which the reaction is carried out. For instance, Suzuki–Miyaura coupling reactions typically require a palladium catalyst and a base .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methylsulfonyl)thiophene typically involves the bromination of 5-(methylsulfonyl)thiophene. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methylsulfonyl)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include sulfone derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromo-5-(methylsulfonyl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for pharmaceutical research.

    Industry: It is used in the production of organic semiconductors and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(methylthio)thiophene: Similar structure but with a methylthio group instead of a methylsulfonyl group.

    2-Chloro-5-(methylsulfonyl)thiophene: Similar structure but with a chlorine atom instead of a bromine atom.

    5-(Methylsulfonyl)thiophene: Lacks the bromine atom but has the same methylsulfonyl group.

Properties

IUPAC Name

2-bromo-5-methylsulfonylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO2S2/c1-10(7,8)5-3-2-4(6)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQCEWGVFVQJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589613
Record name 2-Bromo-5-(methanesulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2160-61-4
Record name 2-Bromo-5-(methanesulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methanesulfonylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.